1-Benzyl-3-methyl-2-thiourea
Overview
Description
Thioureas are a class of organic compounds characterized by the presence of sulfur and nitrogen, with a general formula of R1R2N(C=S)NR3R4. They are known for their diverse biological activities and potential applications in various fields, including drug research and material science. The compound 1-Benzyl-3-methyl-2-thiourea is a derivative of thiourea, where the R1 group is a benzyl moiety, and the R3 group is a methyl group. This compound, like other thioureas, exhibits interesting properties due to its functional groups and molecular structure .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-Benzyl-3-methyl-2-thiourea, the synthesis would likely follow a similar pathway, starting from benzoyl chloride derivatives and proceeding through isothiocyanate formation, followed by treatment with a methylamine . The synthesis process is often optimized to achieve high yields and purity, as demonstrated in the preparation of various thiourea derivatives .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of carbonyl (C=O) and thiocarbonyl (C=S) functional groups. These groups can adopt various conformations, such as the antiperiplanar conformation observed in some derivatives . The molecular geometry and conformation are influenced by intramolecular hydrogen bonding and the substitution pattern on the thiourea core . X-ray diffraction studies provide detailed insights into the molecular structure, including bond lengths and angles .
Chemical Reactions Analysis
Thiourea derivatives participate in a range of chemical reactions, primarily due to their functional groups. They can act as ligands in metal coordination, form hydrogen bonds, and engage in various intermolecular interactions, such as N-H...S, C-H...S, and C-H...O . These interactions contribute to the self-organization and crystal packing of the compounds. Additionally, thioureas can undergo reactions to form more complex structures, such as imidazole-thiones, which are synthesized through base-catalyzed condensation with acetone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methyl-2-thiourea and related derivatives are influenced by their molecular structure. Vibrational spectroscopy techniques, such as IR and Raman, are used to characterize the vibrational properties of the compounds . Quantum chemical calculations, including density functional theory (DFT) methods, provide insights into the electronic structure, including the HOMO-LUMO gap, which is indicative of the compound's reactivity and stability . The thermal behavior can be studied using TG/DTA analysis, which reveals the compound's stability against temperature . Additionally, the compounds' potential for non-linear optical (NLO) behavior can be evaluated through electric dipole moment and hyperpolarizability calculations .
Scientific Research Applications
Anticancer Potential
1-Benzyl-3-methyl-2-thiourea derivatives demonstrate significant promise in cancer research. For instance, novel 1-benzoyl-3-methyl thiourea derivatives show potent cytotoxicity against HeLa cell lines, indicating potential as anticancer agents (Ruswanto et al., 2015). Additionally, computational studies of Bis-(1-(benzoyl)-3-methyl thiourea) Platinum (II) complex derivatives reveal their potential as more stable anticancer agents compared to cisplatin, particularly against breast and lung cancer (Ruswanto et al., 2023).
Antifungal and Antimicrobial Applications
Thiourea derivatives also show efficacy in antifungal and antimicrobial applications. N-benzoyl-N'-alkylthioureas and their complexes with various metals demonstrate activity against fungi and yeast (del Campo et al., 2004). Moreover, synthesized thiourea derivatives exhibit notable antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).
Corrosion Inhibition
1-Benzyl-3-methyl-2-thiourea derivatives are effective as corrosion inhibitors. A study on 1-Benzyl-3-phenyl-2-thiourea (BPTU) as a steel corrosion inhibitor in acidic solutions confirms its high efficacy, with experimental and theoretical analyses supporting its use (Dinh et al., 2021).
Structural and Vibrational Characterization
Research on 1-Benzyl-3-furoyl-1-phenylthiourea highlights the importance of structural and vibrational characterization in understanding the properties of thiourea derivatives. This includes insights into molecular stability, charge transfer, and potential non-linear optical behavior (Lestard et al., 2015).
Synthesis of Novel Compounds
Thiourea derivatives are instrumental in synthesizing a variety of novel compounds. For example, microwave-assisted synthesis of asymmetric disulfides using thiourea offers an efficient and environmentally friendly method (Lu et al., 2014).
NLO Properties and Molecular Docking
Thiourea derivatives are studied for their potential in non-linear optical (NLO) applications and molecular docking, as seen in the synthesis and analysis of unsymmetrical acyl thiourea derivatives (Ashfaq et al., 2021). This research provides valuable insights into their structure-property relationships and potential applications.
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-methylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBTTXVKWIAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181830 | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-2-thiourea | |
CAS RN |
2740-94-5 | |
Record name | 1-Benzyl-3-methyl-2-thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1-methylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZYL-1-METHYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX5FUH5JS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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